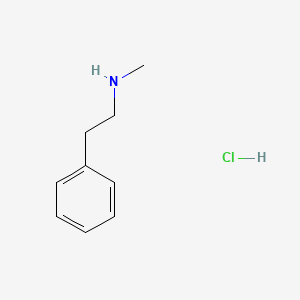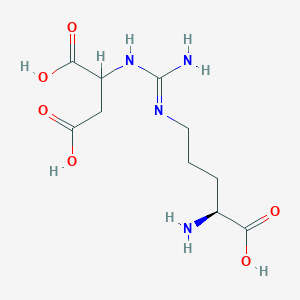
(N(omega)-L-arginino)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N(omega)-L-arginino)succinic acid is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4. This compound is an intermediate in the urea cycle and the citric acid cycle, playing a crucial role in the metabolism of nitrogen and energy production in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (N(omega)-L-arginino)succinic acid typically involves the reaction of L-arginine with succinic anhydride under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7.5 to 8.5, which is maintained using a buffer solution. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of the compound. The fermentation process is optimized for parameters such as temperature, pH, and nutrient availability to maximize production efficiency.
化学反应分析
Types of Reactions
(N(omega)-L-arginino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more reduced forms of the compound.
科学研究应用
(N(omega)-L-arginino)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle and citric acid cycle.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism of action of (N(omega)-L-arginino)succinic acid involves its participation in the urea cycle and citric acid cycle. It acts as an intermediate, facilitating the conversion of nitrogenous waste into urea for excretion and contributing to the production of energy through the citric acid cycle. The compound interacts with various enzymes and molecular targets, including argininosuccinate synthetase and argininosuccinate lyase, to exert its effects.
相似化合物的比较
Similar Compounds
Succinic Acid: A dicarboxylic acid that serves as a precursor for (N(omega)-L-arginino)succinic acid.
L-Arginine: An amino acid that reacts with succinic anhydride to form this compound.
Fumaric Acid: Another intermediate in the citric acid cycle, similar in structure and function.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and citric acid cycle. This dual functionality makes it a critical compound in the metabolism of nitrogen and energy production, distinguishing it from other similar compounds.
属性
分子式 |
C10H18N4O6 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |
InChI 键 |
KDZOASGQNOPSCU-ZBHICJROSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
同义词 |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


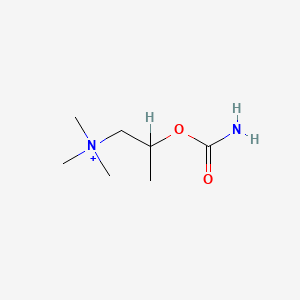


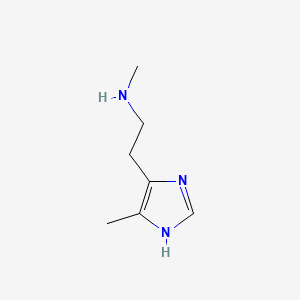

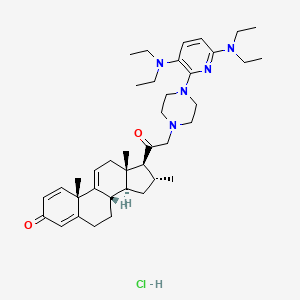
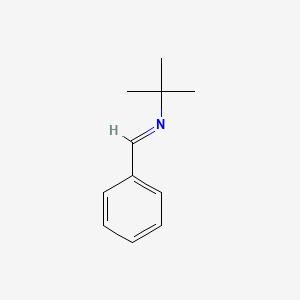
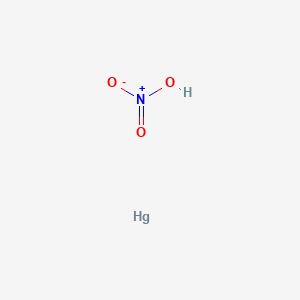

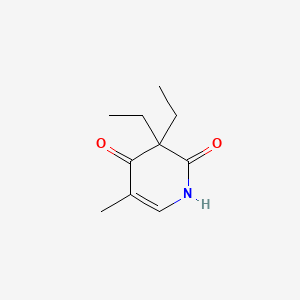


![Naphtho[2,3-b]furan-4,9-dione](/img/structure/B1206112.png)
